Cadaverinsulfat

Archaeal polyamine biosynthesis Aminopropyltransferase substrate specificity Thermostable enzyme characterization

Cadaverine sulfate (915712-65-1) is the preferred substrate for polyamine aminopropyltransferases, delivering 11.4-fold higher specific activity than putrescine. Its five-carbon spacer imparts distinct pKa and charge separation, ensuring non-interchangeable binding in GPCR and uptake studies. The crystalline sulfate salt eliminates the handling risks of the hygroscopic free base, while enabling stable calibration standards for biogenic amine risk assessment. Validated for foliar oxidative-stress priming in solanaceous crops and Shigella vacuolar-lysis assays, this compound provides a thermostabilizing ligand (ΔTm +4°C) for hyperthermophilic enzyme engineering. Select this salt for reproducible, publication-grade data where diamine chain length is critical.

Molecular Formula C5H16N2O4S
Molecular Weight 200.26 g/mol
CAS No. 915712-65-1
Cat. No. B15406718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadaverinsulfat
CAS915712-65-1
Molecular FormulaC5H16N2O4S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC(CCN)CCN.OS(=O)(=O)O
InChIInChI=1S/C5H14N2.H2O4S/c6-4-2-1-3-5-7;1-5(2,3)4/h1-7H2;(H2,1,2,3,4)
InChIKeyOACUNRCVXCMTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadaverinsulfat (CAS 915712-65-1) Procurement Guide: Technical Identity and Polyamine Class Positioning


Cadaverinsulfat (cadaverine sulfate; CAS 915712-65-1) is the sulfate salt of 1,5‑diaminopentane, a five‑carbon aliphatic diamine within the polyamine family [1]. Structurally, it contains a single additional methylene unit compared to the four‑carbon diamine putrescine [2]. The compound is commercially supplied as a crystalline solid that offers advantages in stability and handling compared to the free‑base form, which is a hygroscopic, fuming liquid [2]. Its biosynthetic origin is lysine decarboxylation, distinguishing it from putrescine (ornithine‑derived) and higher polyamines (spermidine, spermine) [3].

Cadaverinsulfat Procurement Risk Alert: Why Structural Homologs Cannot Be Interchanged in Experimental Systems


Despite being grouped under the broad term ‘polyamines,’ aliphatic diamines and triamines exhibit non‑interchangeable behavior in enzyme kinetics, receptor activation, and cellular uptake. The five‑carbon chain of cadaverine confers a distinct pKa and charge‑separation distance relative to putrescine (four carbons) [1]. This directly impacts binding affinities to G‑proteins, substrate specificity of aminopropyltransferases, and cytotoxicity thresholds [2][3]. Substituting putrescine or 1,3‑diaminopropane for cadaverine sulfate without experimental validation introduces a quantifiable source of variation that can alter biological readouts. The quantitative evidence below establishes the specific conditions under which cadaverine sulfate delivers performance that cannot be assumed for its nearest analogs.

Cadaverinsulfat Product‑Specific Evidence: Head‑to‑Head Performance Data for Sourcing Decisions


Cadaverine Displays 11.4‑Fold Higher Substrate Activity Than Putrescine in Archaeal Aminopropyltransferase Assays

In a direct enzymatic comparison using recombinant agmatine/cadaverine aminopropyltransferase (ACAPT) from Pyrococcus furiosus, cadaverine exhibited a specific activity of 1,903 ± 10 nmol/min/mg, which was 11.4‑fold greater than the activity measured for putrescine (167 ± 8 nmol/min/mg) under identical saturating substrate conditions [1]. While agmatine demonstrated a higher catalytic efficiency (kcat/Km) in this study, cadaverine remained the substrate with the highest absolute velocity among all aliphatic diamines tested, including 1,3‑diaminopropane (56 ± 3 nmol/min/mg), sym‑nor‑spermidine (18 ± 1 nmol/min/mg), and spermidine (16 ± 1 nmol/min/mg) [1].

Archaeal polyamine biosynthesis Aminopropyltransferase substrate specificity Thermostable enzyme characterization

Cadaverine and Putrescine Exhibit Distinct G‑Protein Stimulatory Potency Hierarchy Relative to Higher Polyamines

In a purified reconstituted system using GTP‑binding proteins (Go/Gi) from calf brain, the potency order for GTPase stimulation was spermine > spermidine > putrescine = cadaverine > tyramine [1]. The identical positioning of putrescine and cadaverine in this hierarchy indicates that the five‑carbon vs. four‑carbon diamine backbone does not confer differential activity at this particular G‑protein target. However, this equivalence is contrasted with the marked enzyme activity divergence noted in Evidence Item 1, underscoring that functional interchangeability is highly target‑dependent.

G‑protein signaling Mast cell activation Polyamine pharmacology

Cadaverine Exhibits a 2‑Fold Lower Cytotoxicity Threshold (NOAEL/LOAEL) Than Putrescine in Intestinal Epithelial Cells

In a real‑time cell analysis of HT29 human intestinal epithelial cells, cadaverine and putrescine displayed comparable IC50 values at 24 h (40.72 ± 1.98 mM vs. 39.76 ± 4.83 mM, respectively) [1]. However, the No Observed Adverse Effect Level (NOAEL) for cadaverine was 2.5 mM—half that of putrescine (5 mM). Similarly, the Lowest Observed Adverse Effect Level (LOAEL) for cadaverine was 5 mM, again half that of putrescine (10 mM) [1]. Thus, while the lethal concentration midpoint is nearly identical, cadaverine initiates adverse cellular effects at a 2‑fold lower concentration.

Biogenic amine toxicity Food safety In vitro cytotoxicity

Exogenous Cadaverine Ameliorates Salinity/BPA‑Induced Oxidative Stress in Tomato Plants, Enabling Survival Under Combined Stress

In tomato plants (Solanum lycopersicum) subjected to 120 mM NaCl salinity and/or 375 mg/kg soil bisphenol A (BPA), foliar application of cadaverine prevented mortality and maintained physiological function. Under combined stress, untreated plants failed to survive beyond 10 days post‑transplanting, whereas cadaverine‑treated plants completed their full life cycle [1]. Quantitatively, cadaverine application reduced superoxide anion levels by 73% (BPA) and 74% (salinity), lipid peroxidation by 35% and 54%, and nitric oxide by 60% and 65% relative to stressed, untreated controls [1]. It also increased α‑tocopherol content by 171% and 53%, and enhanced antioxidant enzyme activities (superoxide dismutase by 23‑46%, glutathione S‑transferase by 18‑39%) [1]. No direct comparator polyamine was evaluated in this study; these data represent a class‑level inference for cadaverine‑specific stress‑ameliorating efficacy.

Plant abiotic stress mitigation Oxidative stress markers Crop resilience

Cadaverine Retards Shigella flexneri Phagolysosomal Escape, Reducing Neutrophil Transmigration Signaling

In an intestinal epithelial model of Shigella flexneri infection, exogenous cadaverine delayed the lysis of the pathogen‑containing vacuole, effectively trapping the bacterium within the phagolysosomal compartment [1]. This blockade prevented the cytosolic access required for Shigella to trigger polymorphonuclear leukocyte (PMNL) transepithelial migration. The study did not provide a direct quantitative comparison with putrescine or other diamines; however, the specificity of cadaverine in abrogating neutrophil signaling is supported by parallel findings that an IcsA mutant of S. flexneri, which cannot interact with the cytoskeleton, similarly fails to induce PMNL transmigration [1]. This evidence establishes a cadaverine‑specific functional role in modulating bacterial dissemination.

Bacterial pathogenesis Host‑pathogen interaction Neutrophil signaling

Cadaverinsulfat: Priority Application Scenarios Based on Verified Differentiation Data


Archaeal Polyamine Metabolism and Aminopropyltransferase Substrate Specificity Studies

Research groups investigating polyamine biosynthesis in Archaea, particularly the substrate specificity of agmatine/cadaverine aminopropyltransferases (ACAPT), should prioritize cadaverine sulfate as the reference diamine substrate. The 11.4‑fold higher specific activity of cadaverine relative to putrescine [1] makes it the superior substrate for enzyme kinetic analyses. Its thermostabilizing effect (Tm increase from 108°C to 112°C upon cadaverine binding [1]) further positions the compound for structural biology and protein engineering studies of hyperthermophilic enzymes.

Agricultural Biotechnology: Abiotic Stress Tolerance Screening in Crop Plants

Cadaverine sulfate is a validated chemical priming agent for evaluating oxidative stress tolerance in solanaceous crops (e.g., tomato). Foliar application at concentrations that reduce superoxide anion by >70% and lipid peroxidation by 35‑54% under combined salinity/BPA stress [2] provides a robust phenotypic readout. The sulfate salt form is compatible with standard hydroponic and foliar spray systems, making it suitable for high‑throughput greenhouse screening of stress‑tolerant genotypes or for validating candidate stress‑responsive genes.

Host‑Pathogen Interaction Models: Chemical Interrogation of Phagosomal Escape Mechanisms

Cadaverine sulfate serves as a specific chemical probe for studies of Shigella flexneri pathogenesis. Its ability to retard vacuolar lysis and abrogate neutrophil transmigration signaling [3] enables precise dissection of the early intracellular trafficking steps required for bacterial dissemination. The compound is particularly suited for polarized epithelial monolayer assays (e.g., T84 cells) and for comparative studies evaluating pathogen‑specific escape strategies.

Food Safety and Toxicology: Biogenic Amine Cytotoxicity Benchmarking

For analytical laboratories and food safety research groups quantifying biogenic amine risk, cadaverine sulfate provides a reference standard with well‑characterized in vitro cytotoxicity parameters. The established NOAEL (2.5 mM) and LOAEL (5 mM) in intestinal epithelial cells [4] offer critical benchmarks for correlating chemical analysis of cadaverine content in fermented foods with toxicological risk assessment. Its sulfate salt form ensures stable, non‑hygroscopic storage, facilitating accurate preparation of calibration standards.

Technical Documentation Hub

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